1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
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Description
1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
Research has demonstrated the synthesis of various potentially bioactive compounds, including those with quinoline and pyrazole frameworks. These synthetic approaches often explore the reactivity of quinoline derivatives to produce compounds with potential biological activities. For instance, the synthesis of bioactive compounds from visnaginone, a natural product, involves multiple steps, including acetylation, methylation, and condensation reactions, to produce derivatives with potential bioactivity (Abdel Hafez, Ahmed, & Haggag, 2001).
Material Science Applications
Compounds derived from quinoline and furan have been investigated for their applications in material science, such as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants has been explored through various standard tests, showing that certain derivatives can significantly enhance the oxidative stability of lubricants (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline derivatives. For example, the synthesis and evaluation of quinoline-2-pyrazoline-based thiazolinone derivatives have demonstrated potential as antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, with some showing significant in vitro antimicrobial potency (Desai, Joshi, & Rajpara, 2013).
Chemical Synthesis Techniques
The development of novel synthetic methodologies for constructing complex quinoline-based molecules is a significant area of research. This includes exploring various catalytic and non-catalytic strategies to synthesize quinoline derivatives that could serve as intermediates for further chemical transformations. Techniques such as the multicomponent Povarov reaction have been utilized to efficiently synthesize furan- and pyranoquinoline derivatives, showcasing the versatility of these methods in constructing heterocyclic compounds with potential applications in drug discovery and material science (Silva, Martins, & Silva‐Filho, 2012).
Properties
IUPAC Name |
1-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-4-28-15-8-7-14-10-16(21(23)24-17(14)11-15)19-12-18(20-6-5-9-29-20)25-26(19)22(27)13(2)3/h5-11,13,19H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOITGEPUJCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C(C)C)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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